
Cyclo(pro-sar)4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(pro-sar)4, also known as this compound, is a useful research compound. Its molecular formula is C32H48N8O8 and its molecular weight is 672.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characteristics
Cyclo(Pro-Sar)4 is a macrocyclic tetrapeptide that exhibits distinct conformational properties. The compound's structure allows for multiple conformations in polar solvents while stabilizing in a single conformation in non-polar solvents like chloroform due to intramolecular hydrogen bonding . This conformational flexibility is crucial for its interaction with biological receptors.
Pharmacological Applications
1. Opioid Receptor Modulation
This compound has been studied extensively for its effects on opioid receptors, particularly the kappa opioid receptor (KOR). Research indicates that this compound acts as a mixed agonist-antagonist, showing promise in reducing the rewarding effects associated with substance abuse. In mouse models, it demonstrated the ability to block both stress- and drug-induced reinstatement of cocaine and morphine conditioned place preference, suggesting its potential as a therapeutic agent for opioid addiction .
2. Antinociceptive Properties
The compound has shown significant antinociceptive effects, making it a candidate for pain management without the adverse side effects commonly associated with traditional opioids. Studies have indicated that this compound produces antinociception without causing respiratory depression or other side effects typically seen with morphine . This positions it as a safer alternative in pain management strategies.
Synthesis and Purification
The synthesis of this compound involves several steps, including purification techniques such as normal-phase and reverse-phase flash chromatography. Recent studies have reported high purity levels (above 98%) for synthesized analogs, confirming their suitability for further pharmacological testing . The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications at specific residues affect receptor affinity and biological activity.
Case Studies
Case Study 1: Substance Abuse Treatment
In a study aimed at addressing opioid addiction, this compound was evaluated for its efficacy in blocking drug-seeking behavior in mice. The results indicated that this cyclic peptide could effectively reduce the motivation to seek drugs, highlighting its potential role in developing therapies for substance use disorders .
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of this compound compared to traditional opioids. The findings revealed that while providing effective pain relief, this compound did not elicit the same level of adverse effects as morphine, suggesting its viability as a new class of analgesics with improved safety profiles .
Chemical Reactions Analysis
Table 1: Cyclization Optimization with Borax
Borax (equiv) | Reaction Time (h) | Yield (%) | Oligomer (%) |
---|---|---|---|
1.0 | 8.5 | 65 | 3 |
0.5 | 12.0 | 58 | 8 |
0.0 | 24.0 | 55 | 15 |
Oxidation During Purification
Oxidative side reactions are a critical challenge. For cyclo[Pro-Sar-Phe-D-Trp] , reverse-phase flash chromatography revealed oxidation at tryptophan residues, reducing purity . Mitigation strategies include:
-
Normal-phase chromatography : Achieved 98.7% purity for cyclo[Pro-Sar-Phe-D-Trp] using silica gel columns .
-
Antioxidant additives : Ascorbic acid (1 mM) reduced oxidation by 40% in pilot studies .
Table 2: Purity Post-Purification
Peptide | Purity (%) | Method |
---|---|---|
cyclo[Pro-Sar-Phe-D-Trp] | 98.7 | Reverse-phase HPLC |
cyclo[Pro-Sar-Phe-D-(4F)Phe] | 98.0 | Normal-phase HPLC |
pH and Additive Effects on Cyclization
Reaction pH and borax concentration significantly impact cyclization efficiency:
-
Optimal pH : Slightly basic conditions (pH 7.5–8.0) enhance cyclization rates by deprotonating the N-terminal amine .
-
Borax role : Acts as a weak bifunctional catalyst, accelerating aminolysis without direct boron-peptide interactions (11B NMR confirmed no binding) .
Structural Confirmation
Post-synthesis characterization ensures structural fidelity:
-
Liquid chromatography-mass spectrometry (LC-MS) : Confirmed molecular weights (e.g., m/z 643.3 for cyclo[Pro-Sar-Phe-D-Trp]) .
-
NMR spectroscopy : Revealed intramolecular hydrogen bonding in chloroform, stabilizing a single conformation .
Key Findings
-
Borax increases cyclization yields by 10–15% and reduces reaction time by 50% .
-
Oxidation during purification necessitates antioxidant use or alternative chromatographic methods .
-
Stereochemistry at position 4 (e.g., D-Trp vs. D-Phe) modulates receptor affinity but does not alter cyclization kinetics .
Properties
CAS No. |
76710-73-1 |
---|---|
Molecular Formula |
C32H48N8O8 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2S)-1-[2-(methylamino)acetyl]-3-[(2S)-1-[2-(methylamino)acetyl]-2,3-dihydropyrrole-2-carbonyl]-2,3-bis[(2S)-1-[2-(methylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C32H48N8O8/c1-33-16-24(42)37-12-5-8-21(37)28(46)31(29(47)22-9-6-13-38(22)25(43)17-34-2)11-15-40(27(45)19-36-4)32(31,20-41)30(48)23-10-7-14-39(23)26(44)18-35-3/h5,12,20-23,33-36H,6-11,13-19H2,1-4H3/t21-,22-,23-,31?,32-/m0/s1 |
InChI Key |
OMDNJSXCVDOXAG-ASKOQNTNSA-N |
SMILES |
CNCC(=O)N1CCCC1C(=O)C2(CCN(C2(C=O)C(=O)C3CCCN3C(=O)CNC)C(=O)CNC)C(=O)C4CC=CN4C(=O)CNC |
Isomeric SMILES |
CNCC(=O)N1CCC[C@H]1C(=O)[C@]2(C(CCN2C(=O)CNC)(C(=O)[C@@H]3CCCN3C(=O)CNC)C(=O)[C@@H]4CC=CN4C(=O)CNC)C=O |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)C2(CCN(C2(C=O)C(=O)C3CCCN3C(=O)CNC)C(=O)CNC)C(=O)C4CC=CN4C(=O)CNC |
Synonyms |
cyclo(Pro-Sar)4 cyclo(prolylsarcosyl)4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.